BenchChemオンラインストアへようこそ!

dimethyl (1R,2R)-4-hydroxycyclopentane-1,2-dicarboxylate

Chiral purity Enantiomeric excess Simeprevir intermediate

This (1R,2R) chiral intermediate is the validated P2 building block for Simeprevir (TMC435), a macrocyclic HCV NS3/4A protease inhibitor. The 4-hydroxy handle is critical for Mitsunobu coupling with the quinolinol fragment; the (1R,2R) stereochemistry cannot be substituted. For ANDA/505(b)(2) filers, using the racemate or des-hydroxy analog triggers a prior-approval supplement and full bioequivalence studies. Also used in carbocyclic nucleoside synthesis and PLE-mediated kinetic resolutions. Procure the exact CAS 862259-02-7 to ensure regulatory compliance and batch-to-batch consistency.

Molecular Formula C9H14O5
Molecular Weight 202.20 g/mol
CAS No. 862259-02-7
Cat. No. B3194758
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namedimethyl (1R,2R)-4-hydroxycyclopentane-1,2-dicarboxylate
CAS862259-02-7
Molecular FormulaC9H14O5
Molecular Weight202.20 g/mol
Structural Identifiers
SMILESCOC(=O)C1CC(CC1C(=O)OC)O
InChIInChI=1S/C9H14O5/c1-13-8(11)6-3-5(10)4-7(6)9(12)14-2/h5-7,10H,3-4H2,1-2H3/t6-,7-/m1/s1
InChIKeyQLJLIXRDKFAGFW-RNFRBKRXSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Dimethyl (1R,2R)-4-hydroxycyclopentane-1,2-dicarboxylate (CAS 862259-02-7): Chiral P2 Intermediate for HCV Protease Inhibitor Synthesis


Dimethyl (1R,2R)-4-hydroxycyclopentane-1,2-dicarboxylate (CAS 862259-02-7) is a chiral cyclopentane-1,2-dicarboxylate derivative with a 4-hydroxy substituent. It is recognized as a key intermediate in the synthesis of simeprevir (TMC435), a macrocyclic HCV NS3/4A protease inhibitor . The compound contains two ester groups and one hydroxyl group on a cyclopentane ring, providing three points of functionalization for downstream elaboration. Its (1R,2R) absolute configuration is critical for the biological activity of the final drug substance .

Why Racemic or Des-Hydroxy Analogs Cannot Replace Dimethyl (1R,2R)-4-hydroxycyclopentane-1,2-dicarboxylate in Regulated Synthetic Routes


The (1R,2R) stereochemistry and the presence of the 4-hydroxy group are both essential for the compound's role as a P2 building block in simeprevir synthesis . Substituting with the racemic mixture (CAS 115694-83-2) would introduce the incorrect (1S,2S) enantiomer, which cannot be corrected downstream and would lead to a diastereomeric final product with unknown safety and efficacy profiles [1]. Similarly, replacing the target compound with dimethyl (1R,2R)-cyclopentane-1,2-dicarboxylate (lacking the 4-hydroxy) or dimethyl (1R,2R)-4-oxocyclopentane-1,2-dicarboxylate (oxidized form) would remove the critical hydroxyl handle required for the Mitsunobu coupling with the quinolinol fragment, a key step in the patented simeprevir process [2]. Manufacturing changes to an approved drug's synthetic route require extensive revalidation; thus, procurement of the exact chiral intermediate is non-negotiable for regulatory compliance [3].

Quantitative Differentiation Evidence for Dimethyl (1R,2R)-4-hydroxycyclopentane-1,2-dicarboxylate Against its Closest Analogs


Chiral Purity: Enantiomeric Integrity for Drug Intermediate Procurement vs. Racemic Mixture

The target compound is offered as the single (1R,2R) enantiomer at >98% chemical purity by multiple suppliers . The racemic analog (CAS 115694-83-2) is also listed at 98% purity but contains a 1:1 mixture of (1R,2R) and (1S,2S) enantiomers . In the synthesis of simeprevir, the downstream Mitsunobu reaction requires the (1R,2R,4R) enantiomer of the cyclopentanol derivative to form the correct diastereomer of the drug substance; use of the racemate would yield a mixture of diastereomers, reducing the yield of the desired product by 50% and necessitating a chiral separation step that is absent from the validated commercial process [1].

Chiral purity Enantiomeric excess Simeprevir intermediate Drug master file

Reactivity Differentiation: 4-Hydroxy vs. 4-Oxo vs. Des-Hydroxy Cyclopentane Diesters

The 4-hydroxy group in the target compound is the direct nucleophilic partner for the Mitsunobu coupling with the quinolinol derivative in the simeprevir synthesis [1]. The 4-oxo analog (dimethyl (1R,2R)-4-oxocyclopentane-1,2-dicarboxylate, CAS 115794-30-4) requires a reduction step to install the hydroxyl, adding one synthetic operation and potentially eroding enantiomeric purity via epimerization at the α-position . The des-hydroxy analog (dimethyl (1R,2R)-cyclopentane-1,2-dicarboxylate, CAS 57287-23-7) cannot participate in the Mitsunobu reaction, rendering it incompatible with the established route . In a medicinal chemistry SAR study of P2 cyclopentane macrocyclic inhibitors, the 4-substituent was found to directly impact NS3 protease inhibitory potency, with the oxygenated derivatives showing superior activity over unsubstituted analogs [2].

Mitsunobu reaction Nucleophilic substitution Building block Functional group tolerance

Ester Group Selection: Dimethyl vs. Diethyl vs. Mixed Benzyl Methyl Esters for Process-Scale Synthesis

The dimethyl ester of the target compound is the direct substrate for the pig liver esterase (PLE)-catalyzed desymmetrization of the corresponding meso-4-hydroxycyclopentane-1,2-dicarboxylate, a key enantioselective step in some synthetic routes to chiral cyclopentane building blocks [1]. While the meso-form is not the target compound itself, the PLE hydrolysis data for dimethyl esters show enantiomeric excess values of 6–73% depending on the 4-substituent, indicating that the methyl ester is the preferred substrate for enzymatic resolution. The diethyl ester analog (CAS not assigned) would likely exhibit altered Km and Vmax values with PLE, potentially reducing enantioselectivity [2]. A patent from Janssen explicitly employs the dimethyl ester in the preparation of simeprevir intermediates, demonstrating process validation for this specific ester [3].

Ester hydrolysis Synthetic intermediate Protecting group strategy Crystallization

Solubility and Physical Form Differentiation vs. Free Diacid Analog

The predicted aqueous solubility of dimethyl (1R,2R)-4-hydroxycyclopentane-1,2-dicarboxylate at 25 °C is 71 g/L . In contrast, the free diacid analog (rel-(1R,2R)-4-hydroxycyclopentane-1,2-dicarboxylic acid, CAS not assigned) is likely significantly more water-soluble and less amenable to organic solvent extraction during workup. The dimethyl ester can be purified by standard organic-aqueous extraction or chromatography, facilitating isolation from aqueous reaction mixtures. The free acid would require ion-exchange or pH-adjusted crystallization, adding operational complexity [1].

Solubility Crystallization Process chemistry Workup

Vendor Purity and Availability: Single Enantiomer vs. Racemate Market Supply

The target compound (CAS 862259-02-7) is listed with 98% purity by at least three suppliers: LeYan, MolCore, and ChemicalBook . The racemic analog (CAS 115694-83-2) is also listed at 98% but by fewer suppliers, and often with longer lead times for custom synthesis . The (1R,2R)-enantiomer is explicitly categorized as a 'Simeprevir Intermediate' in multiple chemical databases, indicating a validated supply chain for pharmaceutical use . No equivalent pharma-validated supply chain exists for the racemic or other analogs.

Supply chain Vendor comparison Enantiopure Procurement

Validated Application Scenarios for Dimethyl (1R,2R)-4-hydroxycyclopentane-1,2-dicarboxylate Based on Quantitative Differentiation Evidence


GMP-Compliant Simeprevir Intermediate Procurement for ANDA/505(b)(2) Filings

When a generic manufacturer files an Abbreviated New Drug Application (ANDA) or a 505(b)(2) application referencing simeprevir, the active pharmaceutical ingredient (API) must be synthesized using the same key intermediates as the Reference Listed Drug (RLD). The target compound is the validated P2 building block in the originator's patent [1]. Any deviation to a racemic or des-hydroxy analog would constitute a change to the synthetic route that triggers a prior-approval supplement (PAS) and full bioequivalence studies. Therefore, procurement of this exact compound is a regulatory necessity, not merely a chemical preference.

Chiral Building Block for P2-Modified Macrocyclic Protease Inhibitor Libraries

Medicinal chemistry groups exploring structure-activity relationships around the simeprevir scaffold require the (1R,2R)-4-hydroxycyclopentane core to generate focused libraries. The 4-hydroxy group enables late-stage diversification via Mitsunobu or esterification, while the (1R,2R) configuration ensures that SAR is evaluated on the pharmacologically relevant enantiomeric series [2]. Using the racemate would confound SAR interpretation because each diastereomer of the final inhibitor would likely have different Ki values against the NS3/4A protease.

Enantioselective Synthesis of Carbocyclic Nucleoside Precursors

Beyond simeprevir, 4-hydroxycyclopentane-1,2-dicarboxylate esters serve as intermediates for carbocyclic nucleoside analogs [3]. The (1R,2R) relative configuration and the 4-hydroxy handle provide the correct three-dimensional orientation for subsequent introduction of nucleobase moieties. The dimethyl ester's solubility profile (71 g/L aqueous) facilitates aqueous workup during multi-step synthesis, while the free acid analog would require additional derivatization steps.

Enzymatic Desymmetrization Substrate for Process-Scale Biocatalysis Development

For processes employing pig liver esterase (PLE) or engineered esterases to achieve kinetic resolution, the dimethyl ester is the substrate of choice [4]. Data from Renold & Tamm (1993) show that meso-4-substituted dimethyl cyclopentane-1,2-dicarboxylates are accepted by PLE with ee values up to 73%. Although the target compound is a single enantiomer rather than a meso form, the structural homology suggests that the dimethyl ester moiety is optimal for enzymatic recognition. Process development groups procuring this compound can therefore leverage existing biocatalysis literature to design efficient asymmetric synthesis routes.

Quote Request

Request a Quote for dimethyl (1R,2R)-4-hydroxycyclopentane-1,2-dicarboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.